molecular formula C15H17ClN2O2S B4566579 4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE

4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B4566579
M. Wt: 324.8 g/mol
InChI Key: BBWLRMNIGVBZHE-UHFFFAOYSA-N
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Description

4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes:

    Preparation of 5-chloropyridin-2-amine: This can be achieved through the chlorination of pyridine followed by amination.

    Formation of the sulfonamide bond: The 5-chloropyridin-2-amine is then reacted with 4-(butan-2-yl)benzenesulfonyl chloride under basic conditions to form the desired sulfonamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridine ring.

Scientific Research Applications

4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: As a sulfonamide, it may be explored for its potential as an antibiotic or other therapeutic agent.

    Biological Studies: It can be used in studies to understand its interaction with biological targets.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. In medicinal applications, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Butan-2-yl)-N-(5-chloropyridin-2-yl)benzenesulfonamide
  • 4-(Butan-2-yl)-N-(5-bromopyridin-2-yl)benzenesulfonamide
  • 4-(Butan-2-yl)-N-(5-fluoropyridin-2-yl)benzenesulfonamide

Uniqueness

4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the chloropyridinyl group, which can influence its chemical reactivity and biological activity. The butan-2-yl group also adds to its distinctiveness by affecting its solubility and interaction with other molecules.

Properties

IUPAC Name

4-butan-2-yl-N-(5-chloropyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S/c1-3-11(2)12-4-7-14(8-5-12)21(19,20)18-15-9-6-13(16)10-17-15/h4-11H,3H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWLRMNIGVBZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
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4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
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4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
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4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE
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4-(BUTAN-2-YL)-N-(5-CHLOROPYRIDIN-2-YL)BENZENE-1-SULFONAMIDE

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